Clemizole is a compound classified as a histamine H1 receptor antagonist, belonging to the benzimidazole group. It has been used primarily as an antihistamine, antipruritic, and sedative but is no longer marketed. The compound is also recognized for its properties as a serotonin receptor agonist and is currently under investigation for potential therapeutic applications in treating epilepsy disorders such as Dravet syndrome and Lennox-Gastaut syndrome, with the development code name EPX-100 .
Clemizole is synthesized from phenylenediamine derivatives through a multi-step process. The synthesis typically involves the following methods:
Clemizole has a molecular formula of and a molar mass of 325.84 g/mol. Its structure features a benzimidazole core with various substituents that contribute to its biological activity.
Clemizole can undergo various chemical reactions due to its functional groups:
The mechanism of action of clemizole involves:
Clemizole has several scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3